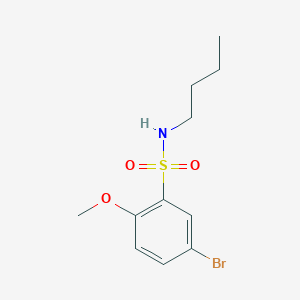

5-bromo-N-butyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXDELRBUTLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407248 | |

| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-18-0 | |

| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 5-bromo-N-butyl-2-methoxybenzenesulfonamide

Abstract

Introduction and Hypothesis Generation

The therapeutic potential of any novel compound is contingent on a thorough understanding of its molecular target(s) and its effect on cellular pathways. For 5-bromo-N-butyl-2-methoxybenzenesulfonamide, no public data exists regarding its biological activity. However, its chemical architecture provides a strong foundation for forming testable hypotheses.

The primary structural alert is the benzenesulfonamide group. This moiety is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[4][5][6][7] CAs are a family of metalloenzymes crucial in processes like pH regulation, CO2 transport, and biosynthesis.[4] Specific isoforms are implicated in various pathologies; for instance, CA IX and XII are tumor-associated proteins that enable cancer cell survival in hypoxic environments, making them prime oncology targets.[4][6][8][9] Other isoforms, such as hCA II and hCA VII, are involved in neurological functions, and their inhibition is a therapeutic strategy for epilepsy.[5]

Therefore, our primary hypothesis is that this compound acts as an inhibitor of one or more human carbonic anhydrase isoforms.

Secondary hypotheses, while less probable, remain plausible. The broader sulfonamide class has been associated with other target families, including receptor tyrosine kinases (RTKs) and enzymes in microbial metabolic pathways.[][11][12] Thus, a comprehensive investigation must remain open to identifying targets beyond CAs.

The logical workflow for this investigation is visualized below.

Caption: Overall workflow for mechanism of action elucidation.

Phase 1: Unbiased Target Identification and In Situ Validation

The initial phase is designed to identify the direct molecular binding partners of the compound from the complex cellular proteome and to confirm this engagement in a physiological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a robust technique to isolate and identify proteins that physically interact with a small molecule.[13][14][15][16] The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[13][15]

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position should be chosen to minimize disruption of putative binding interactions.

-

Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated Sepharose beads. A control matrix should be prepared by deactivating the beads without the compound.

-

Lysate Preparation: Culture a relevant human cell line (e.g., a cancer cell line known to overexpress CA IX, like MDA-MB-231) and prepare a native cell lysate under non-denaturing conditions.

-

Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and the control beads in parallel.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. A competitive elution using an excess of the free, non-immobilized this compound is ideal as it enriches for specific interactors.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the compound lane but absent in the control lane. Identify the proteins using tryptic digestion followed by LC-MS/MS analysis.[16][17]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound engages its target within the complex and crowded environment of an intact cell.[18][19][20][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][20]

-

Cell Treatment: Treat intact cells (e.g., MDA-MB-231) with either the vehicle (DMSO) or varying concentrations of this compound.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein (identified from AC-MS, e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in a cellular context.[20][22]

Phase 2: Mechanistic Characterization of Target Interaction

Assuming Phase 1 identifies and validates a specific carbonic anhydrase isoform as the primary target, this phase aims to quantify the inhibitory potency and determine the mode of inhibition.

Enzyme Inhibition Kinetics

Steady-state enzyme kinetics are used to characterize the interaction between an inhibitor and its target enzyme.[23][24][25] These assays measure the rate of the enzymatic reaction under various substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Kᵢ).[23][26]

-

Assay Principle: A common method for CA activity is an esterase assay using 4-nitrophenyl acetate (4-NPA) as a substrate. The CA-catalyzed hydrolysis of 4-NPA produces the chromophoric 4-nitrophenolate, which can be monitored spectrophotometrically.

-

Reagents:

-

Purified recombinant human carbonic anhydrase (e.g., hCA IX).

-

Substrate: 4-Nitrophenyl Acetate (4-NPA).

-

Inhibitor: this compound, serially diluted.

-

Assay Buffer (e.g., Tris-SO₄, pH 7.6).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of the enzyme to each well.

-

Add varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.

-

Initiate the reaction by adding the substrate (4-NPA).

-

Measure the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with multiple fixed concentrations of both the inhibitor and the substrate.

-

Analyze the data using Lineweaver-Burk or other linearized plots to determine the inhibition constant (Kᵢ) and the mode of inhibition.[25][27]

-

Caption: Competitive inhibition of Carbonic Anhydrase.

Data Presentation: Summary of Mechanistic Data

The quantitative results from these experiments should be summarized for clarity.

| Parameter | Value | Method | Target |

| IC₅₀ | [e.g., 50 nM] | 4-NPA Hydrolysis Assay | hCA IX |

| Kᵢ | [e.g., 25 nM] | Lineweaver-Burk Analysis | hCA IX |

| Inhibition Mode | [e.g., Competitive] | Lineweaver-Burk Analysis | hCA IX |

| CETSA ΔTₘ | [e.g., +5.2 °C] | Western Blot | hCA IX (in situ) |

Phase 3: Cellular Pathway and Functional Analysis

Confirming target engagement and quantifying inhibition is crucial, but understanding the downstream consequences on cellular signaling is the ultimate goal.[28] Reporter gene assays are an excellent tool for this purpose, as they can measure the activity of specific transcription factors or signaling pathways.[29][30][31][32][33]

Given that CA IX is involved in regulating intracellular and extracellular pH in response to hypoxia, a relevant pathway to investigate is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.

-

Assay Principle: Use a cell line stably transfected with a reporter construct. The construct contains a promoter with multiple hypoxia-response elements (HREs) driving the expression of a reporter gene, such as luciferase.[31] Activation of the HIF-1α pathway leads to the production of luciferase, which can be quantified by its luminescence.

-

Cell Culture and Treatment:

-

Culture the HIF-1α reporter cell line under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Treat the cells with varying concentrations of this compound under both conditions.

-

-

Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to cell viability (e.g., using a parallel MTT assay). Compare the reporter activity in treated versus untreated cells under hypoxic conditions. A dose-dependent decrease in luciferase signal would indicate that the compound inhibits the HIF-1α signaling pathway, likely as a downstream consequence of CA IX inhibition.

Caption: Hypothesized pathway of action in hypoxic cancer cells.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to determine the mechanism of action for this compound. By progressing from unbiased target discovery to precise enzymatic characterization and functional cellular analysis, this framework provides a clear path to understanding the compound's biological role. The strong precedent for benzenesulfonamides as carbonic anhydrase inhibitors provides a compelling primary hypothesis, and the proposed experiments are designed to test this hypothesis definitively while remaining open to discovering novel activities. The successful execution of this plan will provide the critical mechanistic insights required for any future translational development.

References

- Supuran, C. T., & Winum, J. Y. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Sharma, A., et al. (2018).

- Berrade, L., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.

- Gieling, R. G., et al. (2014).

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Rudolph, J., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.

- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

- Creative Biolabs. (n.d.). Affinity Chromatography.

- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- K Health. (2021). Sulfonamides: Types, Usage, Side Effects & More. K Health.

- Parasca, O. M., et al. (2013). Importance of sulfonamide moiety in current and future therapy. PubMed.

- QIAGEN. (n.d.).

- Supuran, C. T., & Winum, J. Y. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.

- Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. RSC Publishing.

- BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH.

- Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.

- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays. Thermo Fisher Scientific - US.

- Danaher Life Sciences. (n.d.).

- Duncan, J. S., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.

- Wikipedia. (n.d.). Reporter gene. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules. BenchChem.

- McGregor, L. M., et al. (2019).

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.

- Okerberg, E., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.

- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- Drug Hunter. (2023). Chemical Probe-Based Methods for Target Deconvolution. Drug Hunter.

- Al-Ghorbani, M., et al. (2019).

- Sahu, N. U., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.

- Basak, S., & Tanner, J. J. (2021).

- ResearchGate. (n.d.). Kinetics of Enzyme Inhibition.

- Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- CETSA. (n.d.). CETSA. CETSA.

- BenchChem. (2025). Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds. BenchChem.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

- Broad Institute. (n.d.).

- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.

- Al-Salahi, R., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Importance of sulfonamide moiety in current and future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamides: Types, Usage, Side Effects & More - K Health [khealth.com]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. news-medical.net [news-medical.net]

- 22. CETSA [cetsa.org]

- 23. portlandpress.com [portlandpress.com]

- 24. researchgate.net [researchgate.net]

- 25. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. fiveable.me [fiveable.me]

- 28. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 29. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 30. bmglabtech.com [bmglabtech.com]

- 31. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 32. lifesciences.danaher.com [lifesciences.danaher.com]

- 33. Reporter gene - Wikipedia [en.wikipedia.org]

5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Technical Guide to Putative Biological Activity and Research Protocols

Foreword: Navigating the Uncharted Territory of a Novel Benzenesulfonamide

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide to understanding the potential biological landscape of 5-bromo-N-butyl-2-methoxybenzenesulfonamide. As of this writing, publicly available data on the specific biological activities of this molecule are scarce. Therefore, this guide adopts a predictive and proactive approach. We will leverage established knowledge of the versatile benzenesulfonamide scaffold and the influence of its substituents to postulate a range of plausible biological activities for this compound.

This is not merely a theoretical exercise. We provide a comprehensive, actionable framework for the empirical validation of these hypotheses. The experimental protocols detailed herein are designed to be robust and self-validating, reflecting the rigorous standards of contemporary drug discovery. Our objective is to equip you with the scientific rationale and practical methodologies to unlock the therapeutic potential of this compound.

Deconstructing the Molecule: Structure-Activity Relationship (SAR) Insights

The structure of this compound offers several clues to its potential biological roles. The benzenesulfonamide core is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The specific substitutions on this core are critical determinants of its biological activity.

-

The Benzenesulfonamide Moiety (-SO₂NH-): This functional group is a key zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[3][4][5] Its electronic properties, influenced by the substituents on the benzene ring, play a significant role in the potency of inhibition.[6]

-

5-Bromo Substitution: The presence of a halogen, such as bromine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, bromo-substitutions have been associated with potent cytotoxic and antimicrobial activities in related sulfonamide series.[7][8]

-

2-Methoxy Substitution: A methoxy group at the ortho position can influence the conformation of the molecule and its interaction with target proteins. In some benzenesulfonamide series, methoxy substitutions have been linked to potent tubulin polymerization inhibition and anticancer activity.[7][8][9]

-

N-Butyl Group: The alkyl substituent on the sulfonamide nitrogen can modulate the compound's solubility, pharmacokinetic properties, and binding affinity to target enzymes. The size and nature of this group are critical for isoform-specific inhibition of enzymes like carbonic anhydrases.[4][10]

Based on these structural features, we can hypothesize that this compound may exhibit anticancer, antimicrobial, and/or anti-inflammatory properties. The subsequent sections of this guide will outline the experimental workflows to investigate these possibilities.

Putative Biological Activity I: Anticancer Potential

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: carbonic anhydrase inhibition and tubulin polymerization inhibition.

Carbonic Anhydrase Inhibition

Tumor cells often overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII, to regulate pH in the hypoxic tumor microenvironment, facilitating their survival and proliferation.[1][11] The inhibition of these isoforms is a validated strategy for cancer therapy. The sulfonamide moiety of this compound makes it a prime candidate for a carbonic anhydrase inhibitor.

Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII).

-

Materials:

-

Purified hCA II, hCA IX, and hCA XII enzymes.

-

This compound (test compound).

-

Acetazolamide (standard CA inhibitor).

-

HEPES buffer (20 mM, pH 7.4).

-

Phenol red (0.2 mM) as a pH indicator.

-

CO₂-saturated water.

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In the spectrophotometer, rapidly mix a solution containing the CA isoenzyme and varying concentrations of the test compound with a CO₂-saturated buffer containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator at 557 nm over time to determine the initial rate of the CO₂ hydration reaction.

-

Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Data Analysis: Compare the Ki values for the different CA isoforms to determine the selectivity of the compound.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division. Agents that disrupt microtubule dynamics are potent anticancer drugs. Several benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[12][13][14] The presence of methoxy and bromo substitutions in our target molecule is consistent with features found in some known tubulin inhibitors.[8]

Caption: Workflow for evaluating tubulin polymerization inhibitory activity.

-

Objective: To determine if this compound inhibits the polymerization of purified tubulin.

-

Materials:

-

Purified bovine brain tubulin.

-

GTP.

-

General tubulin buffer (e.g., PEM buffer).

-

This compound (test compound).

-

Colchicine or paclitaxel (positive controls).

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Pre-incubate varying concentrations of the test compound with tubulin on ice.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

-

-

Data Analysis: Compare the inhibitory activity of the test compound to known tubulin inhibitors.

Putative Biological Activity II: Antimicrobial Potential

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[15] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms. The structural features of this compound warrant an investigation into its antimicrobial properties.

Caption: Workflow for antimicrobial activity screening.

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

This compound (test compound).

-

Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Analysis: The MIC value provides a quantitative measure of the compound's potency against each microorganism.

Putative Biological Activity III: Anti-inflammatory Properties

Benzenesulfonamide derivatives have been reported to possess anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.[16][17][18] An initial assessment of the anti-inflammatory potential of this compound is therefore warranted.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-bromo-N-butyl-2-methoxybenzenesulfonamide

Foreword: The Benzenesulfonamide Scaffold as a Foundation for Novel Therapeutics

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. Its versatile chemical properties, including its role as a hydrogen bond donor and acceptor and its ability to engage in various non-covalent interactions, have led to the development of numerous blockbuster drugs across diverse therapeutic areas, from antimicrobials to anticancer agents. The specific compound of interest, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, combines this proven scaffold with a unique substitution pattern—a bromine atom, a methoxy group, and an N-butyl substituent—that suggests a distinct pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising, yet underexplored, molecule.

Part 1: Deconstructing the Molecule: Rationale for Target Exploration

The chemical architecture of this compound provides critical clues to its potential biological activities. The lipophilic N-butyl group can facilitate membrane permeability and hydrophobic interactions within protein binding pockets. The 2-methoxy substituent can influence conformation and participate in hydrogen bonding, while the 5-bromo atom can form halogen bonds, a type of interaction increasingly recognized for its importance in ligand-protein binding.

Based on a comprehensive review of existing literature for structurally related benzenesulfonamide derivatives, several high-priority target classes emerge as starting points for our investigation.

Table 1: Prioritized Potential Target Classes for this compound

| Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area | Key References |

| Tubulin | Numerous benzenesulfonamide derivatives, particularly those with methoxy and bromo substitutions, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1][2][3] | Oncology | [1][2][3] |

| Protein Kinases | The sulfonamide scaffold is a common feature in various kinase inhibitors. Analogs have demonstrated activity against receptor tyrosine kinases like TrkA and serine/threonine kinases such as PI3K/mTOR.[4][5][6] | Oncology, Inflammatory Diseases | [4][5][6] |

| Cholinesterases | Certain benzenesulfonamide-containing hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] | Neurodegenerative Diseases (e.g., Alzheimer's) | [7] |

| Androgen Receptor | N-butylbenzenesulfonamide has been identified as having antiandrogenic activity.[8][9] | Oncology (Prostate Cancer), Endocrinology | [8][9] |

| Microbial Enzymes | The sulfonamide core is classic in antibacterial agents. Novel derivatives continue to be explored for activity against drug-resistant microbes, targeting enzymes like DprE1 in Mycobacterium tuberculosis.[10][11][12] | Infectious Diseases | [10][11][12] |

Part 2: A Multi-pronged Approach to Target Identification and Validation

A robust target identification strategy should be hypothesis-driven yet open to serendipitous discoveries. We will employ a parallel workflow of computational (in-silico) and experimental (in-vitro) approaches to efficiently narrow down the most promising therapeutic targets.

Diagram 1: Integrated Target Identification Workflow

Sources

- 1. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-n-Butyl benzene sulfonamide | 3622-84-2 [chemicalbook.com]

- 10. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-bromo-N-butyl-2-methoxybenzenesulfonamide (CAS: 871269-18-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-N-butyl-2-methoxybenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds to offer insights into its synthesis, potential biological activities, and mechanism of action.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group (-SO₂NH-) can serve as a bioisostere for a carboxylic acid or an amide, offering improved metabolic stability and pharmacokinetic properties. Furthermore, it can act as a zinc-binding group, crucial for the inhibition of metalloenzymes. The aromatic ring and its substituents, along with the N-substituent, play a critical role in dictating the compound's specificity and potency towards various biological targets.

This compound incorporates several key structural features: a bromine atom, a methoxy group, and an N-butyl substituent. These modifications to the basic benzenesulfonamide scaffold are expected to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is anticipated to follow the classical method for sulfonamide formation: the reaction of a sulfonyl chloride with an amine.[1] In this case, the key precursors are 5-bromo-2-methoxybenzenesulfonyl chloride and n-butylamine.

Synthetic Workflow:

Sources

"5-bromo-N-butyl-2-methoxybenzenesulfonamide" structure-activity relationship (SAR) studies

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of 5-bromo-N-butyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on the novel chemical entity, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rigid templates to offer a logical, field-proven approach to systematically dissecting a molecule to optimize its biological activity. The methodologies outlined herein are grounded in established scientific principles, ensuring a self-validating and robust research program.

Introduction: The Rationale for SAR on the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including enzyme inhibition and anticancer effects.[1][2] The specific compound, this compound[3][4][5], presents a unique combination of substituents that warrants a thorough investigation to unlock its therapeutic potential.

-

The Core Scaffold: Substituted benzenesulfonamides are known to interact with a variety of biological targets, such as carbonic anhydrases and protein kinases.[2][6]

-

Key Substituents: The molecule features a bromine atom, a methoxy group, and an N-butyl chain. Each of these groups offers a vector for chemical modification to probe the key interactions with a biological target, influencing potency, selectivity, and pharmacokinetic properties.

A systematic SAR study is the cornerstone of transforming a promising hit compound into a viable drug candidate.[7] It allows for the rational design of new analogs, moving beyond serendipity to a data-driven optimization process. This guide will lay out a comprehensive strategy for exploring the chemical space around this core structure.

Strategic Dissection of the Pharmacophore: A Roadmap for Analog Design

The foundation of a successful SAR campaign is the systematic modification of the lead compound. We will dissect this compound into three primary regions for exploration. The causality behind this approach is to isolate the effect of each component on biological activity, thereby building a coherent model of interaction.

Caption: Logical dissection of the lead compound for systematic SAR exploration.

Region A: The Aromatic Core and Its Substituents

The substituted phenyl ring is critical for orienting the other functional groups and forming key interactions within a binding pocket.

-

The 5-Bromo Substituent: Halogens are frequently used in drug design to modulate lipophilicity and engage in specific interactions like halogen bonding.[8][9] The strength of this interaction is known to increase with the size of the halogen (Cl < Br < I).[10][11]

-

Experimental Rationale: Synthesizing analogs where the bromine is replaced with fluorine, chlorine, or iodine will determine the optimal halogen for activity. Removing the halogen or replacing it with a non-halogen group (e.g., methyl) will establish its necessity. This systematic "halogen scan" is a classic and highly effective medicinal chemistry strategy.[12][13]

-

-

The 2-Methoxy Group: The ortho-methoxy group can significantly influence the conformation of the sulfonamide linker through steric hindrance and can act as a hydrogen bond acceptor.[14] Its non-lipophilic nature is advantageous for maintaining favorable physicochemical properties.[14]

-

Experimental Rationale: To understand its role, analogs should be prepared where the methoxy group is moved to the meta (3-) and para (4-) positions. Additionally, exploring larger alkoxy groups (e.g., ethoxy) or its complete removal will define its contribution to binding and activity.

-

Region B: The Sulfonamide Linker

The sulfonamide group itself is often a key pharmacophoric element, frequently acting as a zinc-binding moiety in metalloenzymes or as a hydrogen bond donor/acceptor.[2][15]

-

Experimental Rationale: The necessity of the sulfonamide should be confirmed. Bioisosteric replacement—substituting the functional group with another that retains similar biological properties—is a powerful tool for improving pharmacokinetics or exploring alternative binding modes.[16][17] Potential bioisosteres for a sulfonamide include N-acylsulfonamides or tetrazoles, which can mimic its acidic and hydrogen-bonding characteristics.[18][19]

Region C: The N-Alkyl Group

The N-butyl group is a flexible, lipophilic chain likely interacting with a hydrophobic region of the target protein.

-

Experimental Rationale: The dimensions of this hydrophobic pocket can be mapped by systematically altering the N-alkyl substituent.

-

Chain Length: Synthesize a homologous series (N-methyl, N-ethyl, N-propyl, N-pentyl) to find the optimal length for pocket occupancy.

-

Branching: Introduce steric bulk (e.g., N-isobutyl, N-sec-butyl, N-tert-butyl[20]) to probe the pocket's shape and tolerance for substitution near the sulfonamide nitrogen.

-

Cyclization/Aromatization: Replace the butyl group with cyclic (cyclobutyl, cyclohexyl) or aromatic (phenyl, benzyl) moieties to explore different, potentially more rigid, binding conformations.

-

Experimental & Computational Workflow: A Self-Validating System

A robust SAR study integrates chemical synthesis, biological testing, and computational modeling into a feedback loop that drives lead optimization.[7]

Caption: A cyclical workflow integrating synthesis, screening, and modeling for SAR.

Chemical Synthesis of Analogs

A convergent and reliable synthetic route is essential for generating the required analogs efficiently.

-

Starting Material: Begin with commercially available 5-bromo-2-methoxybenzenesulfonyl chloride.

-

Reaction Setup: Dissolve the sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Amine Addition: Slowly add the desired primary or secondary amine (e.g., propylamine, cyclobutylamine, aniline) (1.1 eq) to the cooled reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the final sulfonamide analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Buy Online - this compound - 98%, high purity , CAS No.871269-18-0 - We Deliver Worldwide [allschoolabs.com]

- 5. This compound [infochems.co.kr]

- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 8. researchgate.net [researchgate.net]

- 9. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 18. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]

- 20. labsolu.ca [labsolu.ca]

"5-bromo-N-butyl-2-methoxybenzenesulfonamide" as a tubulin polymerization inhibitor

An In-Depth Technical Guide to 5-bromo-N-butyl-2-methoxybenzenesulfonamide as a Tubulin Polymerization Inhibitor

Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground

Microtubules are fundamental components of the eukaryotic cytoskeleton, dynamic polymers formed from α- and β-tubulin heterodimers.[1] These intricate filaments are crucial for a host of cellular functions, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2] The inherent dynamism of microtubules, characterized by rapid phases of polymerization and depolymerization, is essential for their function. This dynamism makes tubulin a highly validated and successful target for anticancer drug development.[[“]] By disrupting microtubule assembly, small molecules can arrest the cell cycle, typically in the G2/M phase, and trigger apoptosis, leading to cancer cell death.[4] While classic agents like the taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinical mainstays, their efficacy can be limited by issues such as neurotoxicity and the development of multidrug resistance (MDR), often mediated by P-glycoprotein efflux pumps.[2][5]

This has spurred the search for novel tubulin inhibitors with different binding modes and properties. The sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a promising class of microtubule-destabilizing agents.[[“]][5] Many of these compounds target the colchicine binding site on β-tubulin, a distinct pocket from the taxane and vinca sites.[4][6] Agents that bind the colchicine site are often less susceptible to MDR, making them an attractive alternative for developing next-generation cancer therapeutics.[2][5] This guide focuses on a representative molecule from this class, This compound , exploring its mechanism, experimental validation, and therapeutic potential.

Compound Profile: this compound

This compound belongs to a family of aryl sulfonamides that have demonstrated potent cytotoxic activity against various human tumor cell lines.[7][8] The strategic placement of methoxy and bromo substituents on the benzenesulfonamide core is a key feature in optimizing the antiproliferative effects of this compound class.

| Property | Value | Source |

| Molecular Formula | C11H16BrNO3S | [9] |

| Molecular Weight | 322.2 g/mol | [9] |

| CAS Number | 871269-18-0 | [9] |

| Purity | ≥98% | [9][10] |

While a specific synthesis for this exact molecule is not detailed in the available literature, a general and robust synthetic route for N-alkyl-benzenesulfonamides involves the reaction of the corresponding sulfonyl chloride (5-bromo-2-methoxybenzenesulfonyl chloride) with the appropriate amine (n-butylamine) in the presence of a base. Related synthetic procedures for similar sulfonamides have been well-documented.[11]

Mechanism of Action: Disrupting the Microtubule Assembly Line

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. Based on extensive molecular modeling and structure-activity relationship (SAR) studies of analogous sulfonamides, it is proposed to bind to the colchicine site, a hydrophobic pocket located at the interface between α- and β-tubulin.[4][7]

Binding at this site introduces a steric hindrance that prevents the tubulin dimer from undergoing the necessary conformational change from a curved to a straight structure, which is a prerequisite for its incorporation into a growing microtubule lattice.[7] This disruption shifts the cellular equilibrium away from microtubule polymers and towards free tubulin dimers, leading to a net depolymerization of the microtubule network.

The downstream cellular consequences are profound:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, causing cells to arrest in the G2/M phase of the cell cycle.[4]

-

Apoptosis Induction: Prolonged mitotic arrest activates cellular checkpoints that ultimately trigger programmed cell death, or apoptosis.[5]

Caption: Proposed mechanism of action for this compound.

Experimental Validation: Protocols and Data

The characterization of a tubulin polymerization inhibitor requires a suite of in vitro and cell-based assays to confirm its mechanism and quantify its biological activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method offers high sensitivity and is suitable for high-throughput screening.[1]

Principle: A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity that is proportional to the microtubule mass.[1]

Detailed Protocol:

-

Reagent Preparation:

-

General Tubulin Buffer (GTB): Prepare a 1x solution containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA.

-

Tubulin Reaction Mix: On ice, prepare a mix containing purified tubulin (e.g., bovine brain tubulin, >99% pure) at a final concentration of 2 mg/mL in GTB.[1] Supplement with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye according to the manufacturer's instructions.[1] Keep on ice until use.

-

Compound & Control Preparation: Prepare 10x stock solutions of the test compound (this compound) in GTB or a buffer containing a minimal amount of DMSO. Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a known stabilizer (e.g., 100 µM Paclitaxel) as positive and negative controls, respectively.[1] A vehicle control (buffer with DMSO) is essential.

-

-

Assay Procedure:

-

Pre-warm a 96-well, black, clear-bottom microplate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in duplicate or triplicate.[1]

-

To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[1] Pipette carefully to avoid bubbles.

-

Immediately place the plate into a microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 30-60 seconds for 60-90 minutes.[12]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Key parameters to analyze include: the maximum polymerization rate (Vmax), the final polymer mass (plateau fluorescence), and the lag time before polymerization begins.

-

Inhibitors like this compound are expected to decrease both the Vmax and the final polymer mass in a dose-dependent manner.

-

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cell-Based Assays & Representative Data

While specific data for this compound is proprietary, data from closely related methoxy- and bromo-substituted benzenesulfonamides demonstrate potent, sub-micromolar cytotoxicity against a range of human cancer cell lines.[7][8]

Representative Cytotoxicity (IC₅₀ Values in µM):

| Cell Line | Cancer Type | Compound 23 | Compound 25 | Doxorubicin (Control) |

| MCF7 | Breast Adenocarcinoma | 0.08 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |

| HeLa | Cervical Carcinoma | 0.11 ± 0.01 | 0.09 ± 0.01 | 0.06 ± 0.01 |

| HT-29 | Colon Adenocarcinoma | 0.14 ± 0.02 | 0.10 ± 0.01 | 0.09 ± 0.01 |

*Data is representative of highly potent 4-brominated 2,5-dimethoxyaniline-based sulfonamides from a related study for illustrative purposes.[7]

Key Supporting Assays:

-

Immunofluorescence Microscopy: Cells treated with the compound are fixed, permeabilized, and stained with an anti-tubulin antibody. Visualization via fluorescence microscopy reveals a dose-dependent disruption of the organized microtubule network, confirming the on-target effect in a cellular context.[4]

-

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. A significant accumulation of cells in the G2/M phase provides quantitative evidence of mitotic arrest.[4]

-

Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and a viability dye can confirm that the G2/M arrest is followed by the induction of apoptosis.[5]

Conclusion and Future Directions

This compound represents a promising scaffold within the broader class of sulfonamide-based tubulin polymerization inhibitors. Its proposed mechanism of action—binding to the colchicine site to destabilize microtubules—offers a key strategic advantage, namely the potential to circumvent common multidrug resistance pathways that plague many clinically used antimitotics.[2][5] The potent, sub-micromolar cytotoxicity demonstrated by closely related analogs underscores the therapeutic potential of this chemical series.[7]

Future research should focus on a comprehensive preclinical evaluation, including:

-

In vivo efficacy studies in relevant xenograft models of human cancer.

-

Pharmacokinetic and toxicological profiling to assess drug-like properties and safety.

-

Advanced SAR studies to further optimize potency, solubility, and metabolic stability.

-

High-resolution co-crystal structural analysis to definitively confirm binding at the colchicine site and guide rational drug design.

The continued exploration of sulfonamide-based tubulin inhibitors holds significant promise for the development of more effective and durable cancer therapies.

References

-

Kamal, A., et al. (2005). Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. Journal of Medicinal Chemistry. [Link]

-

Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]

-

ResearchGate. Chemical structure of tubulin inhibitor sulphonamides and summary of... [Link]

-

González-Sarmiento, R., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. International Journal of Molecular Sciences. [Link]

-

ProQuest. Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. [Link]

-

Alvarez, I., et al. (2018). Antitubulin sulfonamides: The successful combination of an established drug class and a multifaceted target. Medicinal Research Reviews. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

Gadelha, G., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports. [Link]

-

Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences. [Link]

-

Bhat, G., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. [Link]

-

Infochems. This compound. [Link]

-

Estévez-Gallego, J., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie. [Link]

-

Estévez-Gallego, J., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition. [Link]

-

ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]

-

CP Lab Safety. N-Benzyl 5-bromo-2-methoxybenzenesulfonamide, min 97%, 1 gram. [Link]

-

Allschoolabs. This compound - 98%, high purity , CAS No.871269-18-0. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Drug Design, Development and Therapy. [Link]

-

ResearchGate. The known binding sites of microtubule-targeting agents on tubulin. [Link]

-

ResearchGate. Presently reported tubulin binding sites of microtubule targeting... [Link]

-

Węsierska, M., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Buy Online - this compound - 98%, high purity , CAS No.871269-18-0 - We Deliver Worldwide [allschoolabs.com]

- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Evaluation of 5-bromo-N-butyl-2-methoxybenzenesulfonamide in Cancer Cell Line Studies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound, 5-bromo-N-butyl-2-methoxybenzenesulfonamide, for its potential as an anticancer agent. While direct studies on this specific molecule are not yet prevalent in published literature, this document leverages established knowledge of the broader sulfonamide class of compounds to propose a robust, scientifically-grounded workflow for its characterization.[1]

Introduction: The Sulfonamide Scaffold in Oncology

The sulfonamide functional group represents a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] In oncology, numerous sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms of action. These include, but are not limited to, the disruption of microtubule assembly, inhibition of key signaling kinases like VEGFR-2, cell cycle arrest, and the induction of apoptosis.[1][2][3]

This compound (PubChem CID: 4984510) is a small molecule whose potential in cancer therapy remains to be elucidated.[4] Its structure, featuring a substituted benzene ring, a sulfonamide linker, and a butyl group, suggests possible interactions with hydrophobic pockets in various biological targets. This guide outlines the essential experimental steps to systematically investigate its anticancer properties.

Hypothesized Mechanisms of Action

Based on the activities of structurally related sulfonamides, we can postulate several potential mechanisms through which this compound may exert cytotoxic effects on cancer cells.

Disruption of Microtubule Dynamics

A significant number of benzenesulfonamide derivatives have been shown to target the colchicine binding site on β-tubulin.[5][6][7] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. The resulting mitotic arrest can subsequently trigger apoptosis.[5][6][7]

Caption: Hypothesized pathway for microtubule disruption.

Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Several novel sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking the ATP-binding site of the kinase, these compounds can halt downstream signaling pathways responsible for endothelial cell proliferation and migration.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow for Preclinical Evaluation

A systematic, multi-faceted approach is required to characterize the anticancer potential of this compound.

Caption: Overall experimental workflow for compound evaluation.

Part 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A stock solution in DMSO is typically used, with the final DMSO concentration in the wells kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[8]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity screening should be summarized in a table for clear comparison across different cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HCT-116 | Colon Carcinoma | 8.9 |

| HeLa | Cervical Cancer | 3.1 |

| A549 | Lung Carcinoma | 12.5 |

| K562 | Leukemia | 6.7 |

Part 2: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next phase is to investigate how the compound kills cancer cells.

A. Cell Cycle Analysis by Flow Cytometry

This experiment determines if the compound arrests cell cycle progression at a specific phase (e.g., G2/M), which is a hallmark of antimitotic agents.[5][6]

Protocol: Propidium Iodide (PI) Staining

-

Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase would suggest interference with mitosis.[3]

B. Apoptosis Induction Assays

These assays confirm that the observed cytotoxicity is due to programmed cell death.

Protocol 1: Annexin V/PI Staining

-

Treatment: Treat cells as described for cell cycle analysis for a relevant time point (e.g., 48 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analysis: Incubate for 15 minutes in the dark and analyze immediately by flow cytometry. An increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) indicates the induction of apoptosis.[9]

Protocol 2: Western Blot for Apoptotic Markers

This provides molecular evidence of apoptosis by examining key proteins in the apoptotic cascade.[10]

-

Cell Lysis: Treat cells with the compound, harvest, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration using a BCA assay.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins such as Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use an antibody against GAPDH or β-actin as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.[8] An increase in the cleaved (active) forms of Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio, would confirm the induction of apoptosis via the intrinsic pathway.[11]

C. Target Validation and Signaling Pathway Analysis

Based on the hypothesized mechanisms, Western blotting can be used to probe the effect of the compound on specific intracellular targets.

-

To test for microtubule disruption: Probe for changes in the expression or post-translational modifications of α-tubulin and β-tubulin.

-

To test for kinase inhibition: Examine the phosphorylation status of the target kinase and its downstream effectors. For example, to investigate VEGFR-2 inhibition, one would probe for phosphorylated VEGFR-2 (p-VEGFR-2) and phosphorylated Akt (p-Akt). A decrease in the phosphorylated forms upon treatment would suggest inhibition of the pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of this compound as a potential anticancer agent. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, allows for a comprehensive and logical evaluation. Positive and compelling results from these in vitro studies would justify advancing the compound to more complex models, including 3D cell cultures, in vivo animal studies for efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and eventual lead optimization to improve potency and drug-like properties. The sulfonamide scaffold continues to be a promising area for the development of novel cancer therapeutics, and a systematic approach is paramount to unlocking its full potential.

References

- BenchChem. (n.d.). Application Notes and Protocols: 8-Fluoroisoquinoline-5-sulfonamide in Cancer Cell Line Studies.

- Al-Suhaimi, E. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC.

- Ghorab, M. M., et al. (2025).

- Al-Ghorbani, M., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF-7 Human Breast Cancer Cell Line. Chemical Methodologies.

- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.

- de Farias, A. C. C., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 528-534.

- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.

- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.

- Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.

-

InfochemsDB. (n.d.). This compound. Retrieved from [Link]

- Li, T., et al. (2015). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 106-118.

- Khan, H., et al. (2022).

- Ugidos-Dávila, L., et al. (2003). New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. Oncogene, 22(24), 3759-3769.

- Harati, Z., et al. (2022). Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. Molecules, 27(19), 6567.

- Chan, T. A., et al. (1999). Mechanisms underlying nonsteroidal antiinflammatory drug-mediated apoptosis. Proceedings of the National Academy of Sciences, 96(12), 6610-6615.

-

Allschoolabs. (n.d.). This compound - 98%, high purity, CAS No.871269-18-0. Retrieved from [Link]

- Sławińska-Brych, A., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 28(15), 5786.

- Kumar, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.

- Ito, H. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 984.

- Momtazi-Borojeni, A. A., et al. (2019). Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer. Molecules, 24(3), 459.

- Li, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 5-bromo-N-butyl-2-methoxybenzenesulfonamide: A Technical Guide for Preclinical Evaluation

Foreword: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Benzenesulfonamide derivatives have long been a cornerstone of medicinal chemistry, with the sulfonamide functional group being a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The core mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is absent in humans, providing a selective target for antimicrobial action.

This guide focuses on a specific, yet under-investigated molecule: 5-bromo-N-butyl-2-methoxybenzenesulfonamide . The structural features of this compound—a halogenated benzene ring, a methoxy group, and an N-alkyl substitution—present a compelling case for its evaluation as a potential antimicrobial agent. Halogenation can enhance lipophilicity and membrane permeability, while the N-alkyl chain length can modulate activity and selectivity.[5][6] This document provides a comprehensive, in-depth framework for the systematic evaluation of the antimicrobial potential of this compound, from initial screening to preliminary safety profiling. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in the fight against infectious diseases.

Part 1: Foundational Antimicrobial Activity Assessment

The initial phase of evaluation is to determine if this compound possesses intrinsic antimicrobial activity. The gold-standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).[7]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] We will employ the broth microdilution method, a standardized and widely accepted technique for quantitative susceptibility testing.[7][8][9][10]

Objective: To determine the MIC of this compound against a panel of clinically relevant microorganisms.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

Standard antibiotics for positive control (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.

-